Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, two methyl groups at position 2, and a formyl (-CHO) substituent at position 3. This molecule is a key intermediate in organic synthesis, particularly in medicinal chemistry, where pyrrolidine derivatives are widely used as scaffolds for drug discovery.
Properties
IUPAC Name |
tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(8-14)12(13,4)5/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFHLUUJPVBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.
Major Products
Oxidation: Tert-butyl 3-carboxy-2,2-dimethylpyrrolidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylpyrrolidine-1-carboxylate.
Substitution: Tert-butyl 3-imino-2,2-dimethylpyrrolidine-1-carboxylate or tert-butyl 3-oxime-2,2-dimethylpyrrolidine-1-carboxylate.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in pharmaceutical chemistry.
Key Reactions :
- Condensation Reactions : The aldehyde group can undergo condensation with amines or other nucleophiles to form imines or related structures.
- Reduction Reactions : The formyl group can be reduced to alcohols or further transformed into other functional groups through selective reduction techniques.
Medicinal Chemistry
Research has indicated that this compound may possess biological activities that could be harnessed for therapeutic purposes. Initial studies have suggested potential antimicrobial and anticancer properties.
Case Studies :
-
Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit inhibitory effects against various bacterial strains, comparable to established antibiotics. For example:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anticancer Activity : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes IC50 values observed in various cancer cell lines:
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25
These findings suggest that this compound could be a promising candidate for drug development.
Material Science
In materials science, the compound's unique structural features make it suitable for developing advanced materials such as organic semiconductors and conductive polymers. Its reactivity allows for the incorporation into polymer matrices or as a precursor for novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrrolidine ring can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules.
Comparison with Similar Compounds
Positional Isomers
Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate
- Structure : Differs in the position of the formyl group (position 4 instead of 3).
- Molecular Formula : C8H12N2O (as per ).
- Key Features : The altered position of the formyl group may influence steric and electronic properties, affecting reactivity in downstream reactions like nucleophilic additions or cross-couplings. Positional isomerism can lead to distinct crystallization behaviors and solubility profiles .
Functional Group Variants
Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
- Molecular Formula: C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1497778-22-9
- Key Features : Replaces the formyl group with a hydroxyl (-OH) group. This modification reduces electrophilicity at position 3, making it less reactive in condensation or oxidation reactions. The hydroxyl variant is often used as a precursor for synthesizing aldehydes (e.g., via oxidation) .
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Substituted Pyrrolidine Derivatives
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
- Structure: Features a nitro-pyrimidine substituent and dibenzylamino group.
- Key Features : The nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution. This compound is likely used in kinase inhibitor development due to the pyrimidine scaffold’s prevalence in drug design .
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
- CAS Number : 147959-19-1
- Key Features: Contains a cyanophenyl-oxadiazole group, which enhances π-π stacking interactions in target binding. Such derivatives are valuable in protease inhibitor research .
Data Tables for Structural and Functional Comparison
Research Findings and Trends
- Reactivity: The formyl group in the target compound enables participation in Knoevenagel condensations or reductive aminations, whereas hydroxyl analogs require activation (e.g., oxidation) for similar reactivity .
- Diverse Applications : Brominated pyridine derivatives () are leveraged in cross-coupling reactions, while nitropyrimidine-containing analogs () are tailored for kinase inhibition.
Biological Activity
Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- CAS Number : 2416243-14-4
- Structural Features : The compound features a formyl group at the 3-position of the pyrrolidine ring, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate reacts with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
- Non-covalent Interactions : The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Enzyme Inhibition
The compound may serve as a scaffold for developing enzyme inhibitors. Its structure allows it to modulate enzyme activity through competitive or non-competitive inhibition mechanisms. This property is particularly valuable in drug design targeting enzymes involved in metabolic pathways .
Case Studies
- Metabolic Stability Studies :
- A study on similar tert-butyl compounds demonstrated that modifications could enhance metabolic stability. Replacing the tert-butyl group with more stable moieties resulted in improved pharmacokinetic profiles .
- Table 1 summarizes the metabolic stability comparisons between various substituted pyrrolidine derivatives:
| Compound | Metabolic Stability (t1/2) | Clearance (mL/min/kg) |
|---|---|---|
| Tert-butyl 3-formyl-2,2-dimethylpyrrolidine | TBD | TBD |
| Trifluoromethylcyclopropyl derivative | Increased | Decreased |
Note: TBD = To Be Determined; further studies are required to establish specific values for Tert-butyl 3-formyl-2,2-dimethylpyrrolidine.
- Pharmacological Studies :
- Investigations into the pharmacological effects of similar compounds have shown potential anti-inflammatory and analgesic activities. These findings suggest that this compound may also exhibit such effects pending further research .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via functionalization of the pyrrolidine ring. For example, oxidation of a tertiary alcohol or amine precursor (e.g., using hydrogen peroxide or KMnO₄ under acidic conditions) introduces the formyl group . Key intermediates are characterized using:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration.
- [³¹P NMR] : If phosphorylated intermediates are involved (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) .
- HRMS/ESI-MS : For molecular weight validation .
- Data Table :
| Intermediate | Key NMR Peaks (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Phosphorylated analog | ¹H: 3.7 (s, OCH₃), 2.8 (m, pyrrolidine) | 294.1432 [M+H]⁺ |
Q. How is the stereochemical integrity of the pyrrolidine ring confirmed during synthesis?
- Methodology : Chiral HPLC or polarimetry evaluates enantiopurity. For diastereomers, NOESY NMR identifies spatial proximity of substituents. X-ray crystallography (using SHELX software ) resolves absolute configuration.
Advanced Research Questions
Q. How can contradictory NMR data arising from rotameric mixtures be resolved for this compound?
- Methodology : The tert-butyl group and formyl substituent may create rotational barriers, leading to split signals in NMR. Strategies include:
- Variable Temperature (VT) NMR : Elevating temperature (e.g., 50°C) coalesces rotamers into single peaks .
- DFT Calculations : Predict energy barriers between rotamers and simulate NMR spectra for comparison .
Q. What computational tools optimize reaction conditions for introducing the formyl group without side reactions?
- Methodology :
- Retrosynthesis AI : Tools like CC-DPS analyze feasible routes, prioritizing high-yield steps (e.g., selective oxidation over pyrrolidine ring degradation) .
- QSAR Modeling : Predicts steric effects of 2,2-dimethyl groups on formylation reactivity .
Q. How does this compound serve as a precursor in multicomponent reactions for bioactive molecule synthesis?
- Methodology : The formyl group enables:
- Knoevenagel Condensation : With active methylene compounds (e.g., barbituric acid) to form heterocycles.
- Reductive Amination : To generate secondary amines for drug candidates (e.g., kinase inhibitors) .
Methodological Challenges
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Methodology :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for formyl group retention) .
- Recrystallization : Use tert-butyl methyl ether/n-pentane for high-purity crystals .
Q. How can the compound’s stability under varying pH and temperature be assessed for storage?
- Protocol :
Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks.
LC-MS Monitoring : Detect hydrolysis of the tert-butyloxycarbonyl (Boc) group or formyl oxidation .
- Findings : Boc-protected analogs remain stable at pH 5–7 but degrade rapidly under strong acidic/basic conditions .
Safety and Handling
Q. What safety protocols mitigate risks during large-scale synthesis?
- Guidelines :
- Explosion Prevention : Avoid sparks/open flames (formyl groups are reactive) .
- Ventilation : Use fume hoods to manage volatile solvents (e.g., dichloromethane) .
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
Data Contradictions and Resolution
Q. Why might HRMS data conflict with theoretical molecular weights, and how is this resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
